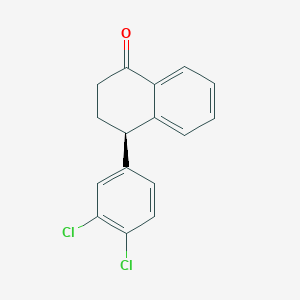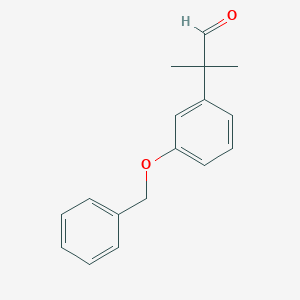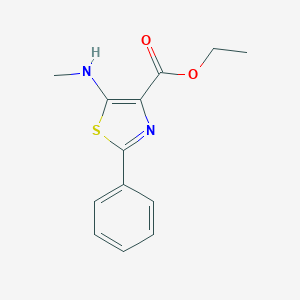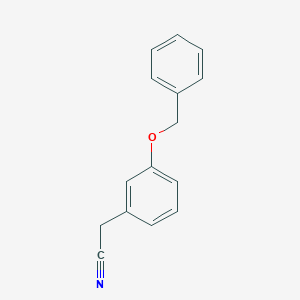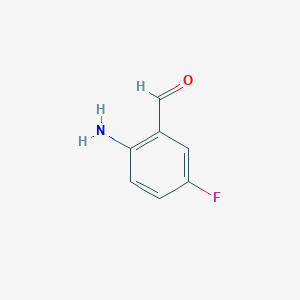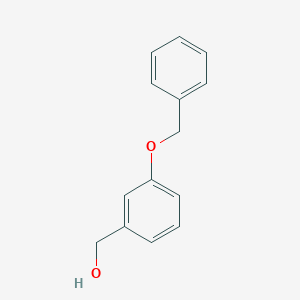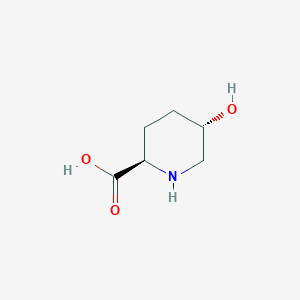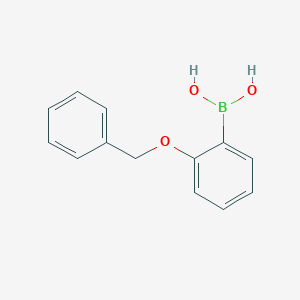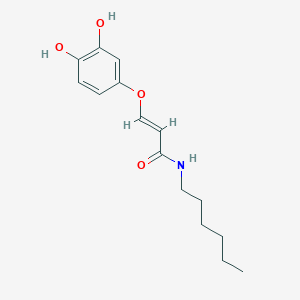
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide, also known as DHPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DHPPA is a derivative of the natural compound, nordihydroguaiaretic acid (NDGA), which is found in the creosote bush. DHPPA has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Mécanisme D'action
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to have a variety of biochemical and physiological effects. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has several advantages for use in lab experiments. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is a synthetic compound, which allows for greater control over its purity and concentration. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is also stable and can be stored for long periods of time. However, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide as a natural preservative in food and cosmetics. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide in the treatment of cancer and other diseases associated with inflammation and oxidative stress. In addition, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide and its potential side effects.
Méthodes De Synthèse
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide can be synthesized using a variety of methods, including the reaction of NDGA with hexylamine and propionyl chloride. This method involves the protection of the phenolic groups of NDGA, followed by the addition of hexylamine and propionyl chloride to form (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. Other methods involve the use of different protecting groups for NDGA or the use of different amines and acyl chlorides.
Applications De Recherche Scientifique
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use in various fields of research, including cancer, inflammation, and oxidative stress. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use as a natural preservative in food and cosmetics.
Propriétés
Numéro CAS |
136944-37-1 |
|---|---|
Nom du produit |
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide |
Formule moléculaire |
C15H21NO4 |
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
Clé InChI |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
SMILES isomérique |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



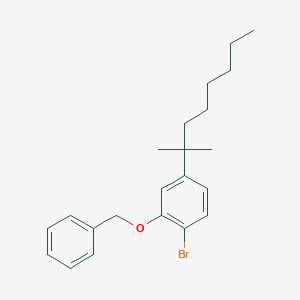
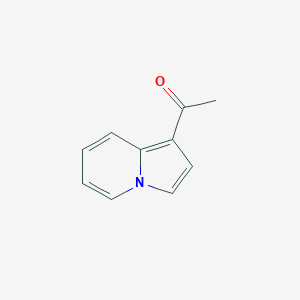
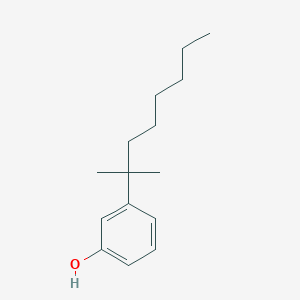
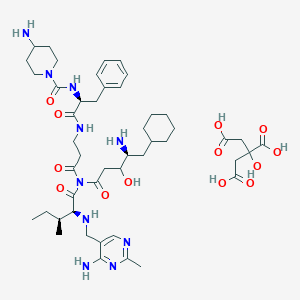
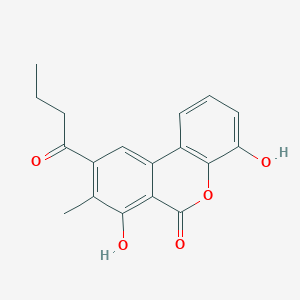
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
